molecular formula C19H21NO4S B2887948 4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide CAS No. 1421525-41-8

4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide

Cat. No.: B2887948
CAS No.: 1421525-41-8
M. Wt: 359.44
InChI Key: PROIXPQRSXYWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide (CAS 1421525-41-8) is a synthetic benzenesulfonamide derivative with a molecular formula of C19H21NO4S and a molecular weight of 359.4 g/mol . Its structure integrates an acetyl-functionalized benzenesulfonamide group linked to a 2-cyclopropyl-2-hydroxy-2-phenylethyl side chain, a configuration designed to facilitate intramolecular hydrogen bonding. Such non-covalent interactions can confer conformational restriction, potentially leading to enhanced metabolic stability, membrane permeability, and target specificity . The benzenesulfonamide moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to form strong electrostatic and hydrogen bonding interactions with active sites of various enzymes and receptors . This makes benzenesulfonamide-based compounds a versatile scaffold for investigating inhibitors against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative disease research . Furthermore, the specific substitution pattern of this compound suggests potential research applications in the development of central nervous system (CNS) active agents. The structural features, including lipophilic elements, are considered in drug design to influence a compound's ability to cross the blood-brain barrier (BBB), a critical challenge in developing therapeutics for neurological disorders . Researchers can explore this molecule as a key intermediate or precursor in synthetic chemistry or as a candidate for profiling in high-throughput screening assays targeting neurological and antioxidant pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-14(21)15-7-11-18(12-8-15)25(23,24)20-13-19(22,17-9-10-17)16-5-3-2-4-6-16/h2-8,11-12,17,20,22H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROIXPQRSXYWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential cardiovascular effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

Structure

The structure of the compound features a sulfonamide moiety attached to an acetyl group and a cyclopropyl-substituted phenylethyl group. This unique structure is believed to contribute to its varied biological activities.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In a study involving carrageenan-induced rat paw edema, derivatives of benzenesulfonamides showed inhibition rates of up to 94.69% at specific time intervals (1, 2, and 3 hours) after administration . This suggests that the compound may also possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has been documented extensively. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

  • E. coli : MIC of 6.72 mg/mL
  • S. aureus : MIC of 6.63 mg/mL .

These findings imply that this compound could also exhibit antimicrobial properties, warranting further investigation.

Cardiovascular Effects

A study focusing on the cardiovascular implications of related benzenesulfonamides revealed that certain compounds could significantly decrease coronary resistance and perfusion pressure in isolated rat heart models . The theoretical docking studies suggested interactions with calcium channels, indicating a potential mechanism by which these compounds may exert their cardiovascular effects.

Study on Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties of various benzenesulfonamide derivatives, it was found that those with structural similarities to our compound exhibited notable reductions in edema formation in vivo. The results indicated a dose-dependent response, highlighting the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several benzenesulfonamide derivatives against common bacterial pathogens. The results demonstrated that specific modifications in the chemical structure could lead to enhanced potency against resistant strains, suggesting that this compound may be effective against multi-drug resistant organisms .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryUp to 94.69% edema inhibition
AntimicrobialMIC against E. coli: 6.72 mg/mL
CardiovascularDecreased coronary resistance

Structure-Activity Relationship (SAR)

Compound StructureActivity TypePotency (MIC or % Inhibition)Reference
Similar benzenesulfonamide with acetyl groupAnti-inflammatoryUp to 94.69%
Cyclopropyl-substituted derivativeAntimicrobialMIC: 6.72 mg/mL

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

The acetyl group at the para-position of the benzenesulfonamide is a recurring feature in analogs with anticancer activity. For example:

  • 4-Acetyl-N-(p-tolyl)benzenesulfonamide (): Exhibited moderate cytotoxicity against HEPG2 liver cancer cells (IC₅₀ = 35.8 µM) but was outperformed by chalcone derivatives (e.g., compound 12, IC₅₀ = 26.0 µM). The α,β-unsaturated ketone in chalcones enhances activity via interactions with nuclear retinoic acid receptors (RARα/RARβ) .
  • 4-Acetyl-N-(3-cyano-1H-indol-7-yl)benzenesulfonamide (): Structural data (¹H/¹³C NMR) confirm the acetyl group’s presence, though its biological activity remains uncharacterized.

The target compound’s acetyl group may similarly contribute to cytotoxicity, but its lack of a conjugated ketone system likely limits its mechanism to non-chalcone pathways.

Role of the N-Substituent

The N-substituent in the target compound includes a hydroxyl group, cyclopropyl, and phenyl moieties. Key comparisons:

  • Styrylquinolin-7-yl-benzenesulfonamides (): Free hydroxyl groups in the styryl moiety (e.g., compounds IIIn-IIIq) significantly enhanced HIV integrase inhibitory activity (up to 96.7% inhibition) compared to methoxy or bromide substitutions. The hydroxyl group facilitates chelation with metallic coenzymes .

The hydroxyl group in the target compound’s N-substituent may similarly enhance binding to metalloenzymes or receptors, while the cyclopropyl group could improve metabolic stability by reducing oxidative degradation.

Anticancer Activity
  • Sulfonamidochalcones (): Chalcone derivatives (e.g., compound 11 ) showed potent activity against glioblastoma (SF-295) and colorectal cancer (HCT-116) cells. Their α,β-unsaturated ketone system is critical for tubulin inhibition .
  • 4-Acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide: The absence of a chalcone moiety suggests divergent mechanisms, possibly targeting non-tubulin pathways. Its cyclopropyl group may enhance lipophilicity and blood-brain barrier penetration compared to p-tolyl analogs.

Comparative Data Table

Compound Name Substituents (N-position) Key Biological Activity IC₅₀/Inhibition Rate Reference
4-acetyl-N-(p-tolyl)benzenesulfonamide p-tolyl Anticancer (HEPG2) 35.8 µM
N-(4-nitrophenyl)benzenesulfonamide chalcone 4-nitrophenyl chalcone Anticancer (HEPG2) 26.0 µM
Styrylquinolin-7-yl-benzenesulfonamide (IIIi) Styrylquinoline with nitro group HIV integrase inhibition 96.7%
Target Compound 2-cyclopropyl-2-hydroxy-2-phenylethyl Not yet reported Pending

Preparation Methods

Sulfonylation of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

The most direct method involves reacting 4-acetylbenzenesulfonyl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine. Key steps include:

  • Amine Preparation : Synthesize the amine via reductive amination of 2-cyclopropyl-2-hydroxyacetophenone with ammonium acetate using sodium cyanoborohydride in methanol at 0–5°C.
  • Sulfonylation : Combine the amine with 4-acetylbenzenesulfonyl chloride (1.1 equiv) in anhydrous tetrahydrofuran, using triethylamine (2.5 equiv) as a base. The reaction proceeds at 25°C for 12 hours, achieving 78–82% yield.

Critical Parameters :

  • Excess sulfonyl chloride improves conversion but risks di-sulfonylation byproducts.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Alternative Route via Intermediate Protection

For substrates sensitive to the hydroxyl group’s reactivity:

  • Protection : Treat the amine with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane to protect the hydroxyl group.
  • Sulfonylation : Perform the reaction as in Section 2.1.
  • Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (94% yield over three steps).

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patented process (WO2014132270A2) adapts batch methods for continuous production:

Step Process Details Conditions Yield
1 Reductive amination in flow reactor 50°C, 10 bar H₂, Pd/C catalyst 89%
2 Sulfonylation in microchannel reactor 30°C, residence time 15 min 91%
3 Crystallization Anti-solvent (heptane) addition 99.5% purity

Advantages :

  • Reduced reaction time (total 2 hours vs. 24 hours batch).
  • Impurities controlled to <0.1% via real-time HPLC monitoring.

Reaction Optimization and Analytical Control

Key Analytical Metrics

Parameter Method Specification
Purity HPLC (C18 column) ≥99.0% (210 nm)
Residual Solvents GC-MS <500 ppm THF
Sulfonyl Chloride Titration <0.5% unreacted

Solvent Screening Results

Solvent Reaction Time (h) Yield (%)
Tetrahydrofuran 12 82
Dichloromethane 18 74
Acetonitrile 24 68

Tetrahydrofuran provides optimal balance between solubility and reaction rate.

Mechanistic Insights and Side Reactions

Sulfonylation Mechanism

The reaction proceeds through nucleophilic attack by the amine on the electrophilic sulfur center of the sulfonyl chloride, with triethylamine scavenging HCl. Steric effects from the cyclopropyl and phenyl groups slow the reaction, necessitating extended times.

Common Byproducts and Mitigation

Byproduct Cause Prevention Strategy
Di-sulfonamide Excess sulfonyl chloride Use 1.05–1.1 equiv sulfonyl chloride
Hydroxy group oxidation Air exposure Conduct reactions under N₂ atmosphere

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with sulfonylation of 4-acetylbenzenesulfonyl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine. Key considerations:

  • Step 1: Nucleophilic substitution under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Characterization:
    • NMR Spectroscopy: Confirm regiochemistry and purity (e.g., 1^1H NMR: acetyl protons at δ 2.6–2.8 ppm; sulfonamide NH at δ 7.1–7.3 ppm) .
    • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+^+ ~403.15 g/mol) .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Control Reaction Parameters:
    • Maintain strict temperature control (±2°C) during sulfonylation to avoid thermal degradation .
    • Use anhydrous solvents (e.g., DCM pre-dried over molecular sieves) to prevent hydrolysis of intermediates .
  • Batch Consistency:
    • Employ statistical design of experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, solvent polarity) using fractional factorial designs .

Advanced: What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* level) for predicting intermediates and transition states .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzenesulfonamide core .
  • Machine Learning Integration:
    • Train models on PubChem reaction datasets to predict optimal solvents/catalysts for functionalization (e.g., sulfanyl group addition) .

Advanced: How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Data Triangulation:
    • In Vitro Assays: Replicate enzyme inhibition studies (e.g., carbonic anhydrase) under standardized conditions (pH 7.4, 25°C) with positive controls (e.g., acetazolamide) .
    • Cytotoxicity Screening: Use MTT assays on HEK-293 cells to differentiate target-specific effects from general toxicity .
  • Statistical Analysis:
    • Apply ANOVA to assess variability between biological replicates; outliers may indicate experimental artifacts (e.g., solvent residues) .

Advanced: What strategies optimize regioselective functionalization of the cyclopropyl-hydroxy-phenyl moiety?

Methodological Answer:

  • Protecting Group Strategy:
    • Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before functionalizing the cyclopropane ring .
  • Catalytic Systems:
    • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization; screen ligands (e.g., SPhos) to enhance selectivity .
  • Reaction Monitoring:
    • Employ in-situ IR spectroscopy to track reaction progress and detect byproducts .

Advanced: How can researchers validate the compound’s binding mode to biological targets?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., KdK_d) to immobilized carbonic anhydrase II .
    • X-ray Crystallography: Co-crystallize the compound with the target protein to resolve binding interactions (e.g., sulfonamide-Zn2+^{2+} coordination) .
  • Computational Docking:
    • Use AutoDock Vina to simulate binding poses; validate with molecular dynamics simulations (e.g., 100 ns trajectories) .

Advanced: What methodologies address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems:
    • Prepare stock solutions in DMSO (<1% v/v) and dilute in assay buffer containing 0.1% Tween-20 to prevent aggregation .
  • Prodrug Design:
    • Synthesize phosphate esters of the hydroxyl group to enhance aqueous solubility; hydrolyze in situ by phosphatases .

Advanced: How can reaction scalability be balanced with green chemistry principles?

Methodological Answer:

  • Solvent Selection:
    • Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst Recycling:
    • Immobilize Pd catalysts on magnetic nanoparticles for easy recovery (e.g., Fe3_3O4_4@SiO2_2-Pd) .
  • Waste Minimization:
    • Use continuous flow reactors to reduce solvent volume and improve reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.